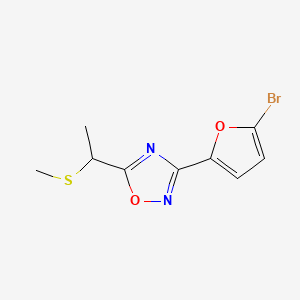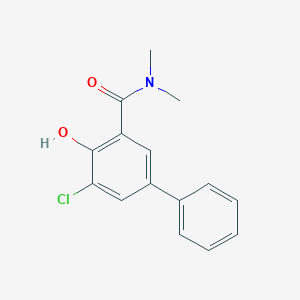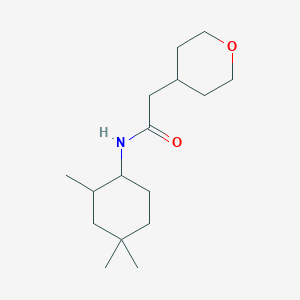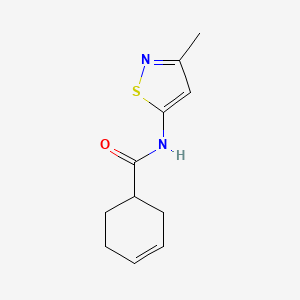
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole, also known as BFO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is not yet fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been reported to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In animal studies, this compound has been reported to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is its potential as a potent antitumor agent. This compound has also been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
Several future directions for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole research include exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds. Future studies may also focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
Conclusion:
In conclusion, this compound is a heterocyclic compound with significant potential for scientific research. Its potential applications in drug discovery and development, as well as its antibacterial, antifungal, and anti-inflammatory properties, make it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of a furan derivative with various reagents. One of the most commonly used methods for this compound synthesis involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to produce 5-bromo-2-chlorofuran. The resulting compound is then reacted with 2-aminoethanethiol to produce the desired this compound product.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the potential of this compound as a potent antitumor agent, with the ability to induce apoptosis in cancer cells. This compound has also been shown to possess antibacterial, antifungal, and anti-inflammatory properties.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-5(15-2)9-11-8(12-14-9)6-3-4-7(10)13-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMAVJQJZKGPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(O2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)
